(Rac)-DNDI-8219: A Technical Guide on its Mechanism of Action
(Rac)-DNDI-8219: A Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-DNDI-8219 is a promising nitroimidazooxazine derivative under investigation for the treatment of visceral leishmaniasis (VL). This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. (Rac)-DNDI-8219 is a prodrug that is selectively activated within the Leishmania parasite by a novel type II nitroreductase (NTR2). This activation leads to the formation of cytotoxic metabolites that are lethal to the parasite. The unique activation pathway of (Rac)-DNDI-8219, distinct from that of other nitro-drugs, presents a potential advantage in overcoming existing drug resistance mechanisms.
Introduction
Visceral leishmaniasis, a neglected tropical disease, is fatal if left untreated. The current therapeutic options are limited by toxicity, parenteral administration, and emerging resistance. (Rac)-DNDI-8219, a 2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine, has emerged as a potent and orally bioavailable lead compound for the treatment of VL. Its mechanism of action is contingent on the parasitic enzyme, NTR2, for its bioactivation, ensuring a targeted effect with minimal host cytotoxicity.
Quantitative Data
The following tables summarize the in vitro and in vivo activity of (Rac)-DNDI-8219 and related compounds.
Table 1: In Vitro Activity of (Rac)-DNDI-8219 and Related Compounds
| Compound | L. donovani (amastigote) IC50 (µM) | T. cruzi (amastigote) IC50 (µM) | L6 Cells (cytotoxicity) IC50 (µM) |
| (Rac)-DNDI-8219 | Data not available in provided abstracts | 0.4[1] | >100[1] |
| R-6 (DNDI-8219) | Data not available in provided abstracts | Data not available in provided abstracts | Data not available in provided abstracts |
| Pyridine R-136 | Data not available in provided abstracts | Data not available in provided abstracts | Data not available in provided abstracts |
Table 2: In Vivo Efficacy of (Rac)-DNDI-8219 (R-6) in a Hamster Model of Visceral Leishmaniasis
| Compound | Dose | Route of Administration | Treatment Duration | Parasite Clearance (%) |
| R-6 (DNDI-8219) | 25 mg/kg, twice daily | Oral | Not specified | >97[3][4] |
| Pyridine R-136 | 25 mg/kg, twice daily | Oral | Not specified | >97[3][4] |
Mechanism of Action
The mechanism of action of (Rac)-DNDI-8219 is a classic example of prodrug activation, which is pivotal to its selective toxicity against Leishmania parasites.
The Role of Nitroreductase 2 (NTR2)
The key to the anti-leishmanial activity of (Rac)-DNDI-8219 and other bicyclic nitro-drugs is their activation by a novel flavin mononucleotide-dependent NADH oxidoreductase, termed Nitroreductase 2 (NTR2). This enzyme is distinct from the type I nitroreductase (NTR1) that activates other nitroheterocyclic drugs like fexinidazole (B1672616) and nifurtimox.
The activation process involves the reduction of the nitro group on the DNDI-8219 molecule. This reduction is catalyzed by NTR2 and utilizes NADH or NADPH as a source of electrons. The reduction process is believed to proceed through a series of single-electron transfers, leading to the formation of highly reactive and cytotoxic metabolites.
Downstream Effects and Cytotoxicity
The precise nature of the cytotoxic metabolites and their downstream targets are still under investigation. However, it is hypothesized that these reactive species induce significant cellular stress through various mechanisms, including:
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DNA damage: The reactive metabolites can directly interact with parasitic DNA, leading to strand breaks and other lesions that are ultimately lethal.
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Oxidative stress: The redox cycling of the nitro group can generate reactive oxygen species (ROS), overwhelming the parasite's antioxidant defenses and causing widespread damage to cellular components.
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Inhibition of essential enzymes: The metabolites may also covalently modify and inactivate key parasitic enzymes, disrupting critical metabolic pathways.
Resistance Mechanisms
Resistance to bicyclic nitro-drugs, including compounds related to DNDI-8219, has been shown to be associated with mutations in the gene encoding NTR2. These mutations can lead to a reduced expression or a complete loss of function of the NTR2 enzyme, thereby preventing the activation of the prodrug and rendering the parasite resistant to its cytotoxic effects.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of (Rac)-DNDI-8219.
In Vitro Anti-leishmanial Activity Assays
This assay is crucial for determining the efficacy of compounds against the clinically relevant intracellular stage of the parasite.
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Cell Culture: Human monocytic cell lines (e.g., THP-1) are cultured and differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).
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Infection: Differentiated macrophages are infected with L. donovani promastigotes. The promastigotes are phagocytosed by the macrophages and transform into amastigotes.
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Compound Treatment: The infected macrophages are then treated with serial dilutions of the test compound for a defined period (e.g., 72 hours).
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Quantification: The number of intracellular amastigotes is quantified. This can be done manually by microscopy after Giemsa staining or using high-content imaging systems with fluorescent DNA dyes (e.g., DAPI or Hoechst) to stain both host cell and parasite nuclei.
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Data Analysis: The IC50 value, the concentration of the compound that inhibits the proliferation of amastigotes by 50%, is calculated from the dose-response curve.
To assess the selectivity of the compound, its toxicity against a mammalian cell line (e.g., L6 rat myoblasts) is determined.
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Cell Culture: L6 cells are seeded in 96-well plates and allowed to adhere.
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Compound Treatment: The cells are treated with serial dilutions of the test compound for 72 hours.
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Viability Assessment: Cell viability is assessed using a metabolic indicator dye such as resazurin (B115843) or MTT. The fluorescence or absorbance is proportional to the number of viable cells.
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Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated. The selectivity index (SI) is then determined by dividing the CC50 by the IC50.
In Vivo Efficacy Studies in the Hamster Model of Visceral Leishmaniasis
The golden hamster is the most suitable animal model for VL as it mimics the human disease progression.
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Infection: Hamsters are infected with L. donovani amastigotes, typically via intracardial or intravenous injection.
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Treatment: After a pre-patent period to allow the infection to establish, the animals are treated with the test compound, usually administered orally for a specified number of days.
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Assessment of Parasite Burden: At the end of the treatment period, the animals are euthanized, and the parasite burden in the liver and spleen is determined by microscopic examination of Giemsa-stained tissue imprints (Leishman-Donovan Units) or by quantitative PCR.
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Data Analysis: The percentage of parasite clearance in the treated groups is calculated relative to the vehicle-treated control group.
Generation and Characterization of Drug-Resistant Parasites
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In Vitro Selection: Leishmania promastigotes are cultured in the presence of a sub-lethal concentration of the drug. The drug concentration is gradually increased in a stepwise manner over a prolonged period (several months).
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Clonal Selection: Parasites that are able to grow at high drug concentrations are cloned by limiting dilution.
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Phenotypic Characterization: The resistance level of the selected clones is determined by measuring their IC50 value and comparing it to the wild-type parental strain.
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Genotypic Characterization: The gene encoding the target enzyme (e.g., NTR2) is sequenced in the resistant clones to identify any mutations that may be responsible for the resistance phenotype.
Recombinant Leishmania NTR2 Enzyme Assay
This biochemical assay directly measures the ability of the compound to be metabolized by the NTR2 enzyme.
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Expression and Purification of Recombinant NTR2: The gene encoding Leishmania NTR2 is cloned into an expression vector and expressed in a suitable host, such as E. coli. The recombinant protein is then purified to homogeneity.
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Enzyme Assay: The assay is typically performed in a 96-well plate format and contains the purified recombinant NTR2, the nitro-drug substrate (e.g., DNDI-8219), and a reducing cofactor (NADH or NADPH).
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Detection of Activity: The reduction of the nitro-drug can be monitored spectrophotometrically by measuring the decrease in absorbance of NADH or NADPH at 340 nm. Alternatively, a coupled assay can be used where the product of the nitro-reduction reacts with a chromogenic or fluorogenic substrate.
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Kinetic Analysis: By varying the concentrations of the substrate and cofactor, the kinetic parameters of the enzyme (Km and Vmax) can be determined.
Mandatory Visualizations
Caption: Mechanism of action of (Rac)-DNDI-8219.
Caption: Experimental workflow for generating drug-resistant Leishmania.
References
- 1. benchchem.com [benchchem.com]
- 2. Heterologous Expression and Characterization of a Full-length Protozoan Nitroreductase from Leishmania orientalis isolate PCM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Heterologous Expression and Characterization of a Full-length Protozoan Nitroreductase from Leishmania orientalis isolate PCM2 | Semantic Scholar [semanticscholar.org]
